Ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate
Overview
Description
Ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring, a thiadiazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through the Pechmann condensation reaction, where a phenol reacts with an ester in the presence of a strong acid catalyst.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Coupling Reaction: The chromen and thiadiazole rings are then coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base.
Esterification: Finally, the ethyl ester group is introduced through an esterification reaction using ethanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Industry: The compound is used in the synthesis of other complex organic molecules and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(6-methoxy-2-oxo-2H-chromen-3-yl)-1-piperazinecarboxylate
- 2-(7-methoxy-4-oxochromen-3-yl)acetic acid
- Thiophene derivatives
Uniqueness
Ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate is unique due to its combination of chromen and thiadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[[5-(6-methoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-3-28-19(25)12-4-6-14(7-5-12)22-21-24-23-18(30-21)16-11-13-10-15(27-2)8-9-17(13)29-20(16)26/h4-11H,3H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMKEBCDBSVRSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)OC)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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